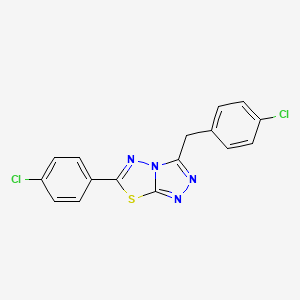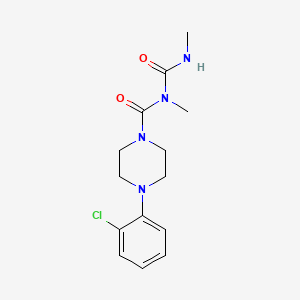
1-(2,4-Dimethylallophanoyl)-4-(2-chlorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylallophanoyl)-4-(2-chlorophenyl)piperazine is a synthetic organic compound that belongs to the piperazine class of chemicals This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenyl group and a 2,4-dimethylallophanoyl group
Preparation Methods
The synthesis of 1-(2,4-Dimethylallophanoyl)-4-(2-chlorophenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chlorophenylpiperazine with 2,4-dimethylallophanoyl chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(2,4-Dimethylallophanoyl)-4-(2-chlorophenyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reactions typically target the piperazine ring or the methyl groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the allophanoyl moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents for these reactions include nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
1-(2,4-Dimethylallophanoyl)-4-(2-chlorophenyl)piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes or receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of other chemicals or materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylallophanoyl)-4-(2-chlorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2,4-Dimethylallophanoyl)-4-(2-chlorophenyl)piperazine can be compared with other similar compounds, such as:
1-(2,4-Dimethylphenyl)-4-(2-chlorophenyl)piperazine: This compound has a similar structure but lacks the allophanoyl group. It may exhibit different chemical and biological properties due to this structural difference.
1-(2,4-Dimethylallophanoyl)-4-phenylpiperazine: This compound has a phenyl group instead of a chlorophenyl group. The absence of the chlorine atom can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
80712-13-6 |
|---|---|
Molecular Formula |
C14H19ClN4O2 |
Molecular Weight |
310.78 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-N-methyl-N-(methylcarbamoyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C14H19ClN4O2/c1-16-13(20)17(2)14(21)19-9-7-18(8-10-19)12-6-4-3-5-11(12)15/h3-6H,7-10H2,1-2H3,(H,16,20) |
InChI Key |
VILOPYIQWGNAGC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C(=O)N1CCN(CC1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


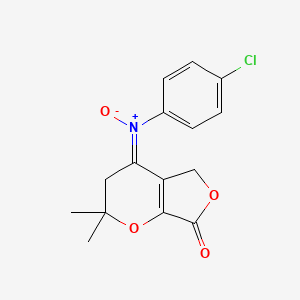
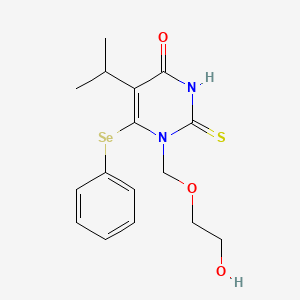
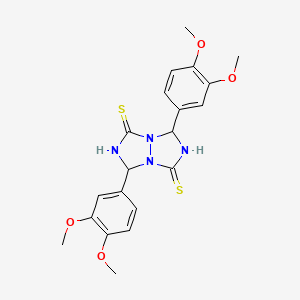
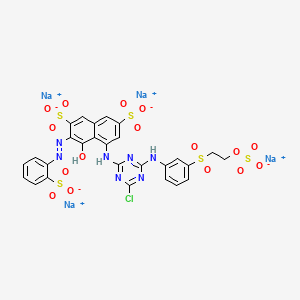
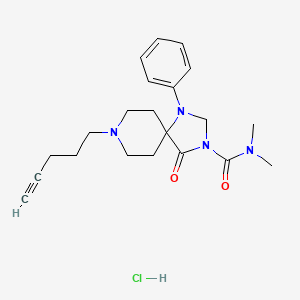
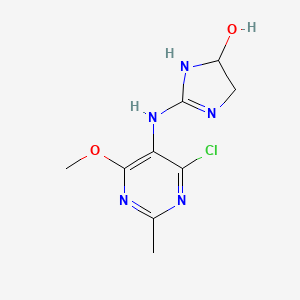
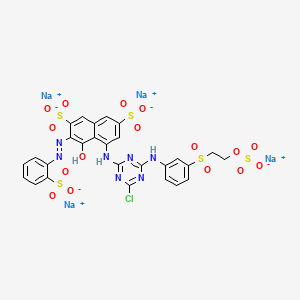
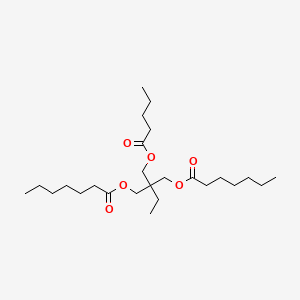
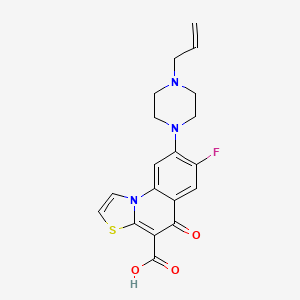

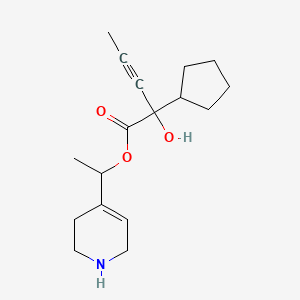
![2-[4-(2-Hydroxyethoxy)phenoxy]ethanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12764758.png)
![N-[4-(methylcarbamoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride](/img/structure/B12764764.png)
